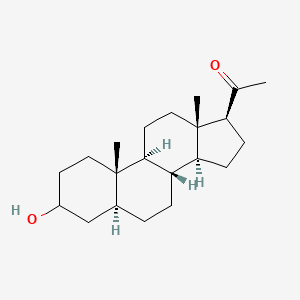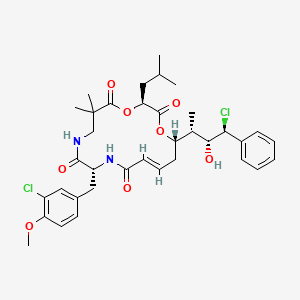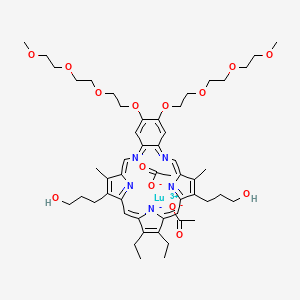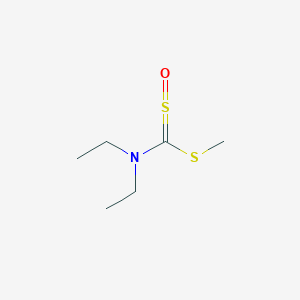
2,4-Dichlorobenzoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorobenzoyl-CoA is a dichlorobenzoyl-CoA having 2,4-dichlorobenzoyl as the S-acyl group. It derives from a benzoyl-CoA and a 2,4-dichlorobenzoic acid. It is a conjugate acid of a 2,4-dichlorobenzoyl-CoA(4-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Catalysis and Structure
- Crystal Structure of Enzymes : The crystal structure of 4-chlorobenzoyl:CoA ligase (CBAL), a key enzyme in the synthesis of 4-chlorobenzoyl-CoA, provides insights into its catalytic mechanism. This enzyme, found in PCB-degrading bacteria, is crucial for the degradation pathway of 4-chlorobenzoate. Its structure, determined in both liganded and unliganded states, reveals the enzyme's conformation for catalysis and substrate specificity (Gulick, Lu, & Dunaway-Mariano, 2004).
Microbial Degradation
- Microbial Dechlorination Processes : Corynebacterium sepedonicum KZ-4 and another Coryneform bacterium (strain NTB-1) metabolize 2,4-dichlorobenzoate through a process involving NADPH-dependent reductive dechlorination, forming 2,4-dichlorobenzoyl-CoA and subsequently converting it to 4-chlorobenzoyl-CoA. This process is integral to the microbial degradation of this compound in the environment (Romanov & Hausinger, 1996).
Chemical Reactivity and Interaction Studies
- Investigation of Chemical Reactivity : In vitro studies have explored the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a related compound to 2,4-Dichlorobenzoyl-CoA. These studies provide insights into the potential covalent binding and interaction mechanisms with various molecular entities, contributing to our understanding of their chemical behavior (Li, Grillo, & Benet, 2003).
Water Purification and Environmental Impact
- Adsorption Studies for Water Purification : Research has explored the adsorption of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 2,4-Dichlorobenzoyl-CoA, from water using electrochemical coagulation. This has significant implications for water purification and the environmental management of herbicide contaminants (Kamaraj, Davidson, Sozhan, & Vasudevan, 2014).
Proteomic Analysis Under Herbicide Stress
- Proteomic Analysis : A study on Corynebacterium glutamicum exposed to 2,4-dichlorophenoxy acetic acid (2,4-D) demonstrated changes in protein expression. This research is vital for understanding the cellular mechanisms and stress responses to herbicide exposure, which may be applicable to 2,4-Dichlorobenzoyl-CoA related studies (Fanous et al., 2007).
Eigenschaften
Molekularformel |
C28H38Cl2N7O17P3S |
|---|---|
Molekulargewicht |
940.5 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate |
InChI |
InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
MBVYUVNTXZVQRL-TYHXJLICSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8H-Indeno[1,2-d]thiazole, 2-(1H-imidazol-4-ylmethyl)-](/img/structure/B1240988.png)





